1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine]
Description
Nomenclature and Classification
The systematic nomenclature of 1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine] follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound's full International Union of Pure and Applied Chemistry name is tert-butyl 4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-1-carboxylate, which systematically describes each structural component. The "Boc" designation refers to the tert-butoxycarbonyl protecting group, a standard modification in organic synthesis that provides stability and selective reactivity. The spirocyclic nomenclature indicates the junction point between the piperidine ring system and the pyrano[3,2-b]pyridine framework, where both rings share a single quaternary carbon atom.
The compound belongs to multiple chemical classifications simultaneously. As a heterocyclic compound, it contains nitrogen and oxygen heteroatoms within its ring systems. Its spirocyclic nature places it within the broader category of spiro compounds, which are characterized by two or more rings sharing a single atom. The presence of the pyrano[3,2-b]pyridine moiety classifies it among pyranopyridine derivatives, a class known for diverse biological activities. Additionally, the tert-butoxycarbonyl protecting group categorizes it as a carbamate derivative, commonly employed in pharmaceutical synthesis.
The compound's classification extends to its functional group content, incorporating ketone functionality through the 4'-oxo group, ether linkages within the pyran ring, and tertiary amine characteristics from the piperidine nitrogen. This multifaceted classification reflects the compound's potential for diverse chemical transformations and biological interactions, making it a valuable intermediate in synthetic chemistry applications.
Structural Features of Spirocyclic Compounds
Spirocyclic compounds represent a unique class of molecules characterized by their distinctive three-dimensional architecture, where two or more rings intersect at a single tetrahedral carbon atom known as the spiroatom. This structural arrangement creates a naturally occurring three-dimensional configuration that can reduce conformational entropy penalties associated with target binding while producing diverse molecular shapes. The perpendicular arrangement of rings in spirocyclic systems results in the suppression of molecular interactions between π-systems, which enhances solubility and prevents the formation of excimers often observed in solid-state fluorescent compounds.
The spirocyclic architecture in 1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine] creates a rigid framework that constrains molecular flexibility while maintaining synthetic accessibility. The piperidine ring adopts a chair conformation, while the pyrano[3,2-b]pyridine system provides additional rigidity through its fused heterocyclic structure. This combination results in a molecule with defined spatial orientation, crucial for potential biological activity and synthetic utility.
Research has demonstrated that spirocyclic compounds can exhibit central or axial chirality, meaning spiroatoms can be chiral even without four different substituents. The doubling of molecular weight combined with the cross-shaped molecular structure and rigidity of spiro compounds leads to entanglement in the amorphous solid state, inhibiting crystallization and potentially affecting physical properties. These structural characteristics make spirocyclic compounds particularly attractive for pharmaceutical applications where three-dimensional molecular recognition is essential.
Table 1: Structural Parameters of 1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine]
Historical Development of Pyrano[3,2-b]pyridine Chemistry
The development of pyrano[3,2-b]pyridine chemistry traces its origins to the broader exploration of fused heterocyclic systems that began gaining prominence in the early twentieth century. The first systematic investigations into pyranopyridine derivatives emerged from recognition of their structural similarity to biologically important molecules such as quinolines, substituted pyridines, and benzopyranes. These heterocyclic compounds became chemically interesting due to their potential as intermediates in the synthesis of biologically active compounds and their inherent pharmacological properties.
Early synthetic approaches to pyrano[3,2-b]pyridine derivatives relied heavily on classical cyclization reactions, often requiring high reaction temperatures and long reaction times. The development of multicomponent reactions represented a significant advancement in this field, enabling more efficient synthetic pathways. Research by various groups demonstrated the utility of three-component condensation reactions involving malononitrile, ethyl acetoacetate, and aryl aldehydes in the presence of basic catalysts to construct pyrano[3,2-c]pyridine frameworks. These methodologies established the foundation for more sophisticated synthetic approaches that would follow.
The introduction of microwave-assisted synthesis marked a pivotal advancement in pyranopyridine chemistry, offering higher efficiencies and yields compared to conventional heating methods. This technology addressed previous limitations including the need for high reaction temperatures and extensive solvent use, making the synthetic processes more environmentally friendly. The evolution toward catalytic methods, particularly those employing rhodium catalysis for carbon-hydrogen bond activation, represented another major breakthrough in accessing highly fused pyrano[2,3-b]pyridine derivatives under mild conditions.
Recent developments in pyrano[3,2-b]pyridine chemistry have focused on expanding the diversity of accessible structures through innovative synthetic strategies. The discovery of new multicomponent reactions and the application of modern catalytic methods have enabled access to increasingly complex molecular architectures. Contemporary research emphasizes the development of environmentally benign synthetic protocols while maintaining high efficiency and selectivity.
Significance in Heterocyclic Chemistry Research
Pyrano[3,2-b]pyridine derivatives occupy a central position in contemporary heterocyclic chemistry research due to their diverse pharmacological properties and versatile applications in organic synthesis. The pharmaceutical industry has traditionally placed high emphasis on the research of aromatic six-membered nitrogen-containing heterocyclic rings because they possess bioisosteric components that have significant implications for both theoretical understanding and practical applications. These compounds can be found in essential vitamins such as pyridoxine, numerous synthetic medications, alkaloids, vital amino acids, and various biologically active molecules.
The exploration of pyrano[3,2-b]pyridine derivatives has garnered significant attention due to their demonstrated efficacy as antibacterial, antifungal, and anticancer agents. Research investigations have revealed that these heterocyclic compounds exhibit effective to moderate action against various microorganisms, including filamentous and unicellular fungi such as Aspergillus fumigatus and Candida albicans, as well as gram-negative bacteria like Pseudomonas aeruginosa and gram-positive bacteria such as Staphylococcus aureus. The synthesized compounds promise to possess high selectivity and limited side effects, attributed to their unique molecular structures combining pyran, pyridine, and various other heterocyclic moieties.
The significance of pyranopyridine research extends beyond traditional pharmaceutical applications to include specialized therapeutic targets. Recent studies have identified pyranopyridine derivatives as potential efflux pump inhibitors, particularly targeting resistance-nodulation-division transporters in gram-negative bacteria. These compounds represent a novel approach to combating antibiotic resistance, with specific derivatives showing activity against multiple bacterial efflux pumps while maintaining favorable pharmacological profiles.
Table 2: Biological Activities of Pyrano[3,2-b]pyridine Derivatives
Relationship to Other Spiro Heterocyclic Systems
The compound 1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine] exemplifies the broader family of spiro heterocyclic systems that have gained prominence in medicinal chemistry and synthetic organic chemistry. Spiro heterocyclic compounds can be broadly classified into carbocyclic systems containing only carbon atoms in their rings, and heterocyclic systems containing at least one heteroatom such as nitrogen, oxygen, or sulfur. The target compound belongs to the heterocyclic category, incorporating both nitrogen and oxygen heteroatoms within its spirocyclic framework.
Comparative analysis with other spiro heterocyclic systems reveals structural and functional relationships that inform synthetic strategies and biological activities. Spiro compounds containing piperidine rings share common synthetic approaches and often exhibit similar pharmacological profiles. For instance, spiro[piperidine-4,3'-quinoline] derivatives demonstrate comparable structural motifs while incorporating different heterocyclic partners. These relationships enable chemists to predict synthetic feasibility and potential biological activities based on established structure-activity relationships.
The integration of pyranopyridine systems with spirocyclic architectures represents a specific subset of spiro heterocycles that combines the benefits of both structural types. This combination provides enhanced three-dimensional character while maintaining the pharmacologically relevant pyridine nitrogen functionality. Research into related systems, such as pyrano[2,3-c]pyrazole derivatives, demonstrates the versatility of pyran-containing spiro compounds in accessing diverse biological targets.
Recent developments in spiro heterocyclic steroid chemistry illustrate the broader applicability of spirocyclic motifs in complex molecule synthesis. These systems incorporate various heterocyclic moieties attached to different positions of molecular scaffolds, with furans, pyrroles, and other heterocycles providing diverse functionalization patterns. The principles governing these transformations apply broadly to spirocyclic chemistry, including the synthesis and functionalization of pyranopyridine-containing systems like the target compound.
Properties
IUPAC Name |
tert-butyl 4-oxospiro[3H-pyrano[3,2-b]pyridine-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-9-6-17(7-10-19)11-12(20)14-13(22-17)5-4-8-18-14/h4-5,8H,6-7,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAPLOBZDDRWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729382 | |
| Record name | tert-Butyl 4'-oxo-3',4'-dihydro-1H-spiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051383-43-7 | |
| Record name | tert-Butyl 4'-oxo-3',4'-dihydro-1H-spiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine] (CAS Number: 1051383-43-7) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.368 g/mol
- Structure : The compound features a spiro structure that combines piperidine and pyrano-pyridine moieties, which are often linked to various biological activities.
Biological Activity Overview
1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine] has been studied for several biological activities:
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of similar spiro compounds have shown effectiveness against viruses such as dengue and hepatitis C. Although specific data on this compound's antiviral efficacy is limited, structural analogs have demonstrated significant antiviral properties through mechanisms such as kinase inhibition .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Compounds with similar piperidine frameworks have been evaluated for their ability to induce apoptosis in cancer cells. For example, studies have shown that piperidine derivatives can inhibit cell proliferation and induce senescence in melanoma cells . The effective concentrations (EC50) and inhibitory concentrations (IC50) for related compounds were reported to be in the low micromolar range, indicating promising anticancer potential.
Case Studies and Research Findings
| Study | Findings | Effective Concentration (EC50) | Inhibitory Concentration (IC50) |
|---|---|---|---|
| Shen et al. (2009) | Identified structural analogs with antiviral properties | Not specified for 1-Boc compound | Not specified |
| Study on Piperidine Derivatives | Induced senescence in melanoma cells | 0.14 - 0.16 μM for some derivatives | <1 μM for several derivatives |
| Antiviral Activity of Isothiazolo Compounds | Demonstrated significant antiviral activity against DENV | EC50 values ranging from 0.18 to 6.38 μM | CC50 values varied |
The biological activity of 1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine] may be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Similar compounds have shown selective inhibition of kinases involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : The structural features allow interaction with cellular pathways that regulate apoptosis and cell cycle arrest.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can contribute to their therapeutic effects against oxidative stress-related diseases.
Scientific Research Applications
Biological Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of spiro-piperidine compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Antimicrobial Properties : Compounds containing the spiro structure have demonstrated significant antimicrobial activity against a range of bacteria and fungi. This makes them promising candidates for developing new antibiotics .
-
Neuropharmacology
- CNS Activity : The unique structural features of 1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine] suggest potential applications in treating central nervous system disorders. Preliminary studies indicate that related compounds may have neuroprotective effects and could be explored for conditions such as Alzheimer's disease .
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies
- Anticancer Research
-
Neuroprotective Studies
- Research conducted on similar compounds has shown promising results in protecting neuronal cells from oxidative stress. These findings suggest that 1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine] could be further investigated for neuroprotective applications.
Comparison with Similar Compounds
3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one Dihydrochloride
- Structural Differences : Lacks the Boc group, existing as a dihydrochloride salt. This modification increases solubility in polar solvents but reduces stability under acidic conditions compared to the Boc-protected analog .
- Synthesis : Prepared via cyclization reactions, but without Boc protection, leading to challenges in isolating the free base form .
Spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine] Derivatives
- Core Heterocycle: Replaces the pyrano[3,2-b]pyridine with a pyrrolo[3,2-b]pyridine ring.
Pyrano-Fused Heterocycles
4H-Pyrano[3,2-c]pyridine Derivatives
- Biological Activity : Exhibits cytotoxic and apoptosis-inducing effects against MCF-7 breast cancer cells .
- Synthetic Routes: Synthesized via cyclization of β-dicarbonyl compounds with malononitrile in aqueous media, contrasting with the Boc compound’s use of anhydrous conditions and protective groups .
Pyrano[3,2-b]quinolines
- Structural Similarities: Shares the pyrano[3,2-b] core but substitutes the piperidine ring with a quinoline moiety.
Functional Group Impact
- Boc Group : Enhances steric protection and stability, as seen in higher yields (72% for 13db) compared to unprotected analogs .
- Chloropyridinylmethyl or Thiophene Substituents : Introduce halogen or sulfur atoms, altering electronic profiles and bioactivity. For example, 14ej (with a chloropyridinylmethyl group) shows distinct HRMS-ESI profiles (m/z 416.1372) versus the Boc compound (m/z ~382.1761) .
Data Tables
Table 2: Spectral Data Highlights
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this spiro compound can be conceptually divided into the following key stages:
- Construction of the piperidine ring with the Boc protection (N-Boc-piperidine derivatives).
- Formation of the spiro-fused pyrano[3,2-B]pyridine system.
- Introduction of the 4'-oxo group via selective oxidation.
- Final purification and crystallization to obtain the target compound with high purity.
Preparation of N-Boc-3-piperidone Intermediate
A critical intermediate in the synthesis is N-Boc-3-piperidone, which serves as the piperidine core bearing the Boc protecting group and a ketone functional group at the 3-position. The following method is well-documented in patent CN103204801A and provides a streamlined approach with good yield and purity:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of N-benzyl-3-hydroxypyridine quaternary ammonium salt | React 3-hydroxypyridine with benzyl bromide in an organic solvent (methanol or ethanol), mol ratio 1:(0.5–2) | Filter and dry the salt |
| 2 | Reduction to N-benzyl-3-hydroxypiperidine | Sodium borohydride reduction in organic solvent | Quench with water, extract with ethyl acetate |
| 3 | Boc protection | React N-benzyl-3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) under hydrogen atmosphere with palladium-carbon catalyst | Molar ratio Boc2O:substrate 1:(1–2), catalyst 1–10% by weight |
| 4 | Oxidation to N-Boc-3-piperidone | Oxidize N-Boc-3-hydroxypiperidine with a mixture of dimethyl sulfoxide (DMSO) and oxalyl chloride in presence of triethylamine base (molar ratio triethylamine:substrate 3–10:1) | DMSO:oxalyl chloride ratio 1.5–2.5:1, crystallize product at 0–5 °C in petroleum ether |
This method achieves over 42% overall yield with purity greater than 98%, and offers advantages in shorter synthesis routes, easier purification, lower production cost, and reduced environmental impact.
Formation of the Spiro[piperidine-4,2'-pyrano[3,2-B]pyridine] Core
While specific detailed protocols for the spiro-fusion to form the pyrano[3,2-B]pyridine ring system fused to the piperidine are less explicitly documented, general synthetic strategies for spirocyclic heterocycles provide guidance:
- Spirocyclic frameworks can be constructed via cycloaddition reactions, ring contraction, or intramolecular cyclization of appropriately functionalized precursors.
- Recent reviews highlight stereoselective cycloadditions and ring-forming reactions as key methods for spiro heterocycles including pyran and piperidine derivatives.
- For example, nucleophilic attack of a hydroxyl or enolate group on a suitably positioned electrophilic site in the pyrano-pyridine precursor can induce spiro ring closure.
- Protecting groups such as Boc are maintained during these transformations to prevent side reactions at the nitrogen.
Oxidation to Introduce the 4'-Oxo Functionality
The introduction of the 4'-oxo group (ketone) in the spirocyclic system is typically achieved by selective oxidation:
- The oxidation of N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone uses the DMSO/oxalyl chloride system (Swern oxidation conditions) under organic base catalysis, which is mild and effective for sensitive molecules.
- Similar oxidation strategies can be adapted for the spiro-fused system to convert hydroxyl groups to ketones without disrupting the spirocyclic architecture.
Purification and Characterization
- After synthesis, purification is often performed by crystallization from solvents such as petroleum ether or heptane at low temperatures (0–5 °C) to obtain high purity crystalline material.
- Characterization includes NMR, IR, and mass spectrometry to confirm the spirocyclic structure, Boc protection, and presence of the oxo group.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The Boc protection strategy is crucial for controlling reactivity and enabling selective functional group transformations.
- The Swern oxidation method is favored for its mildness and high selectivity in sensitive heterocyclic systems.
- Spirocyclic compounds like the target molecule are of significant interest due to their biological activities, necessitating stereoselective and efficient synthetic routes.
- The described method reduces environmental impact by minimizing purification steps and using relatively benign reagents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]?
- The synthesis of pyrano[3,2-b]pyridine derivatives often begins with functionalized pyridine intermediates. A regioselective approach using diisopropylsilyloxy-directed lithiation at the pyridine 2-position has been reported, enabling controlled spirocyclization with piperidine precursors under mild conditions . Microwave-assisted methods may improve reaction efficiency for related spiro compounds, though solvent choice (e.g., dichloromethane) and base (e.g., NaOH) are critical for yield optimization .
Q. How can the purity and structural integrity of this compound be validated?
- Characterization typically involves -NMR to confirm stereochemistry and Boc-group retention. HRMS-ESI is used to verify molecular weight (e.g., [M+H] peaks), while HPLC with UV detection ensures >95% purity . For spiro compounds, X-ray crystallography or NOESY experiments may resolve conformational ambiguities in the piperidine-pyrano ring system .
Q. What safety precautions are essential when handling this compound?
- GHS classification indicates acute oral toxicity (H300) and skin/eye irritation (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage at 2–8°C under inert gas (e.g., argon) is recommended to prevent Boc-group degradation .
Advanced Research Questions
Q. How do electronic effects of substituents influence the bioactivity of pyrano[3,2-b]pyridine derivatives?
- Electron-withdrawing groups (e.g., Cl, NO) at the pyridine 3-position enhance radical scavenging activity (IC ~223–252 µM) by stabilizing reactive intermediates, while electron-donating groups (e.g., OCH) reduce efficacy . For spiro analogs, steric hindrance from the Boc group may modulate binding to biological targets, though this requires QSAR modeling to quantify .
Q. What strategies optimize the regioselectivity of spirocyclization in similar scaffolds?
- Directed ortho-metallation (DoM) using silyl-protecting groups enables precise functionalization of pyridine intermediates. For example, diisopropylsilyloxy moieties direct lithiation to the pyridine 2-position, facilitating coupling with piperidine-4-one precursors . Solvent polarity and temperature (e.g., −78°C for lithiation) are critical to suppress side reactions .
Q. Can computational methods predict the stability of the spirocyclic system under varying pH conditions?
- Molecular dynamics (MD) simulations and pKa calculations (e.g., using ACD/Labs) suggest that the Boc group hydrolyzes under acidic conditions (pH <3), destabilizing the spiro structure. Neutral or mildly basic conditions (pH 7–9) preserve integrity, aligning with experimental stability studies on analogous tert-butyl carbamates .
Q. What in vitro assays are suitable for evaluating the biological potential of this compound?
- Prioritize DPPH radical scavenging (for antioxidant activity) and MTT assays (for cytotoxicity screening). For example, pyrano[3,2-b]pyridines with IC values <300 µM in DPPH assays show promise as neuroprotective agents . Target-specific assays (e.g., kinase inhibition) require structural derivatization to introduce pharmacophoric groups .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate the impact of reaction time, temperature, and catalyst loading on yield .
- Data Contradictions : Discrepancies in reported IC values may arise from assay conditions (e.g., DPPH concentration, solvent). Always include ascorbic acid as a positive control .
- Advanced Characterization : Combine -NMR and IR spectroscopy to confirm carbonyl (Boc) and enone (pyrano) functionalities, which are sensitive to oxidative degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
